molecular formula C12H17NO2 B14000120 [2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B14000120
M. Wt: 207.27 g/mol
InChI Key: MMRCYRSNAOYMIJ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

The synthesis of [2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol can be achieved through several routes. One common method involves the Petasis reaction, which is a multicomponent reaction involving an aldehyde, an amine, and a boronic acid . This reaction is favored due to its mild conditions and high yields. Industrial production methods may involve optimization of this reaction to scale up the synthesis while maintaining purity and yield.

Chemical Reactions Analysis

[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and methoxyphenyl group allow it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to [2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3

InChI Key

MMRCYRSNAOYMIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)CO

Origin of Product

United States

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